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molecular formula C8H6Cl2O2 B165664 Methyl 3,5-dichlorobenzoate CAS No. 2905-67-1

Methyl 3,5-dichlorobenzoate

Cat. No. B165664
M. Wt: 205.03 g/mol
InChI Key: BTEVDFJXGLQUDS-UHFFFAOYSA-N
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Patent
US08952175B2

Procedure details

10 g of concentrated sulfuric acid was added to a methanol (120 g) solution of 50 g of 3,5-dichlorobenzoic acid, and the mixture was refluxed by heating for 5 hours. After cooling the reaction solution to room temperature, the solvent was distilled off under reduced pressure. The obtained residue was dissolved into 200 g of ethyl acetate, washed with water (200 g×2), then washed with a saturated aqueous solution of sodium bicarbonate, and further washed with water. After drying the organic phase over anhydrous magnesium sulfate, 48.6 g of the target product was obtained as a white solid by removing the solvent by distilling under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:10]([OH:12])=[O:11].[CH3:17]O>>[Cl:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:10]([O:12][CH3:17])=[O:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)Cl
Name
Quantity
120 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved into 200 g of ethyl acetate
WASH
Type
WASH
Details
washed with water (200 g×2)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate
WASH
Type
WASH
Details
further washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 48.6 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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